molecular formula C9H8FNO2 B8749238 5-Fluoro-2,4-dimethoxybenzonitrile

5-Fluoro-2,4-dimethoxybenzonitrile

Cat. No. B8749238
M. Wt: 181.16 g/mol
InChI Key: GWHJUOKAWBMQDA-UHFFFAOYSA-N
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Patent
US07759459B2

Procedure details

Sodium methoxide (25% wt in MeOH, 32 mL) was added dropwise to a solution of 2,4,5-trifluorobenzonitrile (10 g, 63.7 mmol) in MeOH (160 mL) under nitrogen at 0° C. The resulting reaction mixture was stirred at reflux for 48 h. The reaction was then quenched with 1 M citric acid and the MeOH was removed in vacuo. The residue was taken up in EtOAc, washed with brine, dried over Na2SO4, concentrated in vacuo and recrystallized from EtOAc/hexane to furnish the desired product in 95% yield (11 g). 1H NMR (300 MHz, CDCl3) δ 7.25 (d, 1H, J=10.2 Hz), 6.52 (d, 1H, J=6.8 Hz), 3.97 (s, 3H), 3.93 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 159.3, 159.2, 152.8, 152.6, 147.6, 144.4, 119.8, 119.5, 115.8, 115.7, 97.4, 97.3, 92.1, 92.0, 56.6, 56.5; 19F NMR (282 MHz, CDCl3) δ −143.4 (dd, 1 F); mass spectrum, calculated for C9H8FNO2 (MH+) 182.1, Found 182.1.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].F[C:5]1[CH:12]=[C:11](F)[C:10]([F:14])=[CH:9][C:6]=1[C:7]#[N:8].[CH3:15][OH:16]>>[F:14][C:10]1[C:11]([O:16][CH3:15])=[CH:12][C:5]([O:2][CH3:1])=[C:6]([CH:9]=1)[C:7]#[N:8] |f:0.1|

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C(=C1)F)F
Name
Quantity
160 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with 1 M citric acid
CUSTOM
Type
CUSTOM
Details
the MeOH was removed in vacuo
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=CC(=C(C#N)C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.